molecular formula C4H2BrN3 B12969208 2-bromo-1H-imidazole-5-carbonitrile

2-bromo-1H-imidazole-5-carbonitrile

Cat. No.: B12969208
M. Wt: 171.98 g/mol
InChI Key: BRVCSOFXWSOVIM-UHFFFAOYSA-N
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Description

2-bromo-1H-imidazole-5-carbonitrile is a heterocyclic compound that contains both bromine and nitrile functional groups. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom and the nitrile group in the imidazole ring makes this compound particularly interesting for synthetic chemists due to its potential reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1H-imidazole-5-carbonitrile typically involves the bromination of 1H-imidazole-5-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position on the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1H-imidazole-5-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an imidazole derivative with an amino group at the 2-position .

Scientific Research Applications

2-bromo-1H-imidazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-1H-imidazole-5-carbonitrile depends on its specific application

Comparison with Similar Compounds

2-bromo-1H-imidazole-5-carbonitrile can be compared with other similar compounds, such as:

    2-chloro-1H-imidazole-5-carbonitrile: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and biological activity.

    1H-imidazole-5-carbonitrile: Lacks the halogen substituent, which can significantly alter its chemical properties and applications.

    2-bromo-1H-imidazole-4-carbonitrile:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-bromo-1H-imidazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrN3/c5-4-7-2-3(1-6)8-4/h2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVCSOFXWSOVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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